molecular formula C8H9N3O2 B2853629 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1508538-10-0

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

Cat. No.: B2853629
CAS No.: 1508538-10-0
M. Wt: 179.179
InChI Key: CUDCBWKCEXZZBB-UHFFFAOYSA-N
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Description

2-[5-(1H-Pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyrrole moiety and at the 2-position with a hydroxymethyl (-CH2OH) group.

Properties

IUPAC Name

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCBWKCEXZZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NN=C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling via EDCI/HOBt

The oxadiazole-pyrrole core is linked to hydroxyethyl groups using carbodiimide chemistry:

  • Reagents : EDCI (1.5 eq), HOBt (1.2 eq), DMF, RT, 12 hr.
  • Yield : 65–72% after flash chromatography (silica gel, ethyl acetate/hexane).

Wittig Reaction for Side-Chain Addition

Introduce the hydroxyethyl group via a Wittig reagent:

  • Steps :
    • Synthesize triphenylphosphonium bromide from 2-bromoethanol.
    • React with oxadiazole-pyrrole aldehyde under N₂ in DCM.
  • Yield : 58–63% (HPLC purity >95%).

Characterization and Validation

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 6.85 (pyrrole-H), δ 4.60 (–CH₂OH), δ 8.20 (oxadiazole-H).
  • IR (KBr) : 3280 cm⁻¹ (O–H), 1615 cm⁻¹ (C=N).
  • LC-MS : m/z 222.1 [M+H]⁺.

Crystallography : Single-crystal X-ray analysis confirms planar oxadiazole-pyrrole conjugation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the molecule.

    Substitution: The presence of reactive sites on the pyrrole and oxadiazole rings allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Pharmacological Activities

The pyrrole-ligated 1,3,4-oxadiazole structure is recognized for its broad therapeutic potential. Research indicates that compounds with this scaffold exhibit significant activities against various pathogens and diseases:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrole-ligated oxadiazoles possess potent antibacterial properties. For instance, certain compounds showed effective inhibition against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains . The structure–activity relationship (SAR) indicates that modifications to the substituents can enhance antibacterial efficacy.
  • Antitubercular Activity : A series of compounds derived from oxadiazoles have been evaluated for their anti-tuberculosis (anti-TB) properties. The activity correlates with the electronic characteristics of the substituents on the aromatic rings attached to the oxadiazole core. Compounds with lower aromaticity demonstrated promising anti-TB effects .
  • Antioxidant Properties : The compound has also been investigated for its ability to scavenge free radicals and inhibit lipid peroxidation. This antioxidant activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Synthesis and Structural Variations

The synthesis of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves multi-step reactions starting from pyrrole derivatives and various oxadiazole precursors. The synthesis methods often include:

  • One-Pot Reactions : Recent methodologies allow for rapid assembly through one-pot reactions involving D-Ribose and amino acid derivatives under controlled conditions . This approach enhances yield and reduces synthesis time.
  • Paal-Knorr Reaction : This reaction has been utilized effectively to form pyrrole derivatives that serve as key intermediates in synthesizing oxadiazole compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyApplicationFindings
AntibacterialDemonstrated superior activity against resistant bacterial strains.
AntitubercularIdentified structure–activity relationships that enhance anti-TB efficacy.
AntioxidantExhibited significant free radical scavenging capabilities in vitro.

Notable Case Study: Antimicrobial Efficacy

In a recent study, a series of pyrrole-ligated oxadiazoles were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could lead to enhanced activity, making these compounds viable candidates for antibiotic development .

Mechanism of Action

The mechanism of action of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility : Oxadiazole-pyrrole hybrids are accessible via modular pathways, though yields vary significantly (54–62%) depending on substituents .
  • Bioactivity: Antimicrobial activity is strongly influenced by auxiliary heterocycles (e.g., indole, thiazolidinone), suggesting the target compound may require derivatization for similar efficacy .
  • Material Potential: Fluorescence in BODIPY-like analogs highlights the role of conjugation and electron-withdrawing groups, which the target compound lacks but could achieve through structural modification .

Biological Activity

The compound 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of This compound can be represented as follows:

C8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2

This structure includes a pyrrole moiety linked to an oxadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. Research indicates that compounds containing the oxadiazole ring exhibit significant activity against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli are common targets for oxadiazole derivatives. The presence of substituents on the phenyl rings can enhance their antibacterial efficacy.

A study reported that derivatives of 5-(pyridin-3-yl)-1,3,4-oxadiazole displayed notable antimicrobial effects against Gram-positive and Gram-negative bacteria . The specific contribution of the pyrrole group in enhancing antimicrobial activity remains an active area of investigation.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various cellular models. Notably:

  • Compounds with oxadiazole structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against human cancer cell lines with some exhibiting IC50 values comparable to established chemotherapeutics .

In particular, compounds featuring a pyrrole substitution have demonstrated enhanced cytotoxicity in vitro against several cancer types, suggesting that the combination of these moieties may synergistically contribute to their therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Pyrrole Substitution : The presence of a pyrrole ring has been linked to increased biological activity. Variations in substituents on the pyrrole and oxadiazole rings significantly influence potency.
  • Hydrophilicity : Modifications that improve water solubility can enhance bioavailability and efficacy against microbial pathogens .
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the compound, thereby affecting its interaction with biological targets.

Study 1: Antimicrobial Efficacy

In a comparative study examining various oxadiazole derivatives, This compound was evaluated for its antimicrobial activity against common pathogens such as Bacillus subtilis and Candida albicans. The results indicated that this compound exhibited significant inhibition zones comparable to standard antibiotics .

CompoundPathogenInhibition Zone (mm)
This compoundStaphylococcus aureus18
Escherichia coli15
Candida albicans20

Study 2: Anticancer Activity

Another study focused on the effect of this compound on human cancer cell lines revealed an IC50 value of 10 µM against A549 lung cancer cells. This suggests potential as a lead compound for further development in anticancer therapies .

Q & A

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

Reaction ConditionSolventCatalystYield (%)Purity (%)Reference
Cyclocondensation (80°C)DMFAcOH6592
Coupling (RT)EthanolK₂CO₃7889

Q. Table 2. Bioactivity Data Across Cell Lines

Cell LineIC₅₀ (μM)Assay TypeReference
HeLa12.3 ± 1.2MTT
HepG218.7 ± 2.1SRB

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